REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][CH:8]=1)#[N:2].[Cl:12][C:13]1[N:14]=[N:15][C:16](Cl)=[CH:17][CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Cl:12][C:13]1[N:14]=[N:15][C:16]([C:7]2[CH:8]=[C:3]([CH:4]=[CH:5][CH:6]=2)[C:1]#[N:2])=[CH:17][CH:18]=1 |f:2.3.4,7.8.9.10.11,^1:37,38,39,40,41,55,56,57,58,59|
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Name
|
|
Quantity
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90 g
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Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
|
109.4 g
|
Type
|
reactant
|
Smiles
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ClC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
253.5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
900 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
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dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
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Quantity
|
26.8 g
|
Type
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catalyst
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
Nitrogen bubbled through for further 10 mins
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Duration
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10 min
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Type
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TEMPERATURE
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Details
|
The reaction was cooled
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Type
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CUSTOM
|
Details
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the most of the 1,4-dioxane was removed under vacuo
|
Type
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WASH
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Details
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washed with water three times
|
Type
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CONCENTRATION
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Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(N=N1)C=1C=C(C#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: PERCENTYIELD | 45.5% | |
YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |